Propyl salicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFIOSVZIQOVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046790 | |

| Record name | Propyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-90-9, 29468-39-1 | |

| Record name | Propyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydroxy-, propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl salicylate chemical structure and properties

An In-depth Technical Guide to Propyl Salicylate: Structure, Properties, Synthesis, and Applications

Abstract

This compound (C₁₀H₁₂O₃) is an aromatic ester of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Formed from the esterification of salicylic acid and n-propanol, this compound is recognized for its characteristic sweet, floral, and green aroma. Beyond its olfactory properties, this compound exhibits potential as a UV filter and possesses anti-inflammatory and analgesic characteristics inherent to salicylates. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. It further explores its current applications and potential therapeutic roles, supported by field-proven insights and established protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

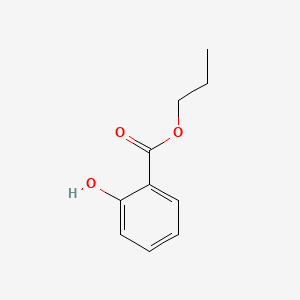

This compound, also known as propyl 2-hydroxybenzoate, is structurally characterized by a benzene ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho position.[1][2] This arrangement is fundamental to its chemical behavior and biological activity.

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a white solid, with its physical state dependent on purity and ambient temperature.[1][6] Its properties make it suitable for a variety of formulations, particularly in cosmetics and topical preparations.

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid or colorless liquid | [1][6] |

| Odor | Sweet, floral, green, herbal | [4] |

| Boiling Point | 246 °C | |

| Flash Point | 100.56 °C (213.00 °F) TCC | [1][7] |

| Specific Gravity | 1.097 to 1.101 @ 20°C | [1][7] |

| Refractive Index | 1.514 to 1.517 @ 20°C | [1][7] |

| XLogP3 | 3.8 | [1][4] |

| Solubility | Moderately soluble in water; soluble in ethanol, methanol, isopropanol, and other organic solvents. | [4][6] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Fischer-Speier esterification of salicylic acid with n-propanol.[3] This acid-catalyzed reaction is a classic and effective, though reversible, process.

Fischer-Speier Esterification: Mechanism and Protocol

The reaction involves the protonation of the carboxylic acid group of salicylic acid by a strong acid catalyst (typically sulfuric acid), making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.[3] The subsequent elimination of a water molecule yields the this compound ester.

To drive the reaction equilibrium towards the product side, Le Chatelier's principle is applied. This is commonly achieved by using an excess of one reactant (usually the less expensive propanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3]

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Synthesis of this compound

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add salicylic acid (1.0 mol) and n-propanol (1.5-2.0 mol).[8]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the salicylic acid weight) to the stirred mixture.

-

Reaction: Heat the mixture to reflux. The water-propanol azeotrope will begin to collect in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the remaining acid catalyst by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until effervescence ceases.[9]

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated. Wash the organic layer sequentially with water to remove any remaining salts.[8][9]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[8] Filter off the drying agent. The crude this compound can then be purified by vacuum distillation to yield the final product.

Alternative and Green Synthesis Routes

In response to environmental concerns, alternative synthesis methods are being explored.[3]

-

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times and can improve yields. One study reported a 96% yield using an alumina-methanesulfonic acid catalyst under microwave irradiation at 80°C for just 8 minutes.[3]

-

Transesterification: An alternative route involves the reaction of another salicylate ester, such as methyl salicylate, with propanol in the presence of a catalyst.[3] This can sometimes proceed under milder conditions than direct esterification.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a clear structural fingerprint.[10][11]

-

Aromatic Protons (4H): Signals for the four protons on the benzene ring typically appear between 6.5 and 8.0 ppm.[10] Their specific chemical shifts and splitting patterns (e.g., doublet of doublets, doublet of triplets) allow for the assignment of each proton.[12]

-

Hydroxyl Proton (1H): A characteristic singlet for the phenolic -OH group appears far downfield, often above 10.0 ppm, due to intramolecular hydrogen bonding with the ester carbonyl.[10]

-

Propyl Chain Protons:

-

-OCH₂- (2H): A triplet corresponding to the methylene group adjacent to the ester oxygen is found further downfield than the other propyl protons due to the oxygen's deshielding effect.[10]

-

-CH₂- (2H): A sextet for the central methylene group of the propyl chain.[10]

-

-CH₃ (3H): An upfield triplet for the terminal methyl group.[10]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band for the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-O Stretch: Absorptions corresponding to the ester C-O bonds.

-

C-H Aromatic/Aliphatic Stretches: Signals for the C-H bonds of the benzene ring and the propyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[3] The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight.[3][13]

Chromatographic Analysis

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and quantifying it in complex mixtures.[11][14] Reverse-phase HPLC methods, often using an acetonitrile/water mobile phase, are effective for its analysis.[14]

Applications and Mechanism of Action

This compound's unique combination of properties leads to its use in several fields.

-

Fragrance and Cosmetics: It is widely used as a fragrance agent in perfumes, lotions, and other personal care products, valued for its sweet, floral scent profile.[1][4][6] Usage levels in fragrance concentrates are typically recommended up to 2.0%.[1][7]

-

Potential UV Filter: The salicylate moiety provides some capacity to absorb ultraviolet radiation, suggesting its potential use in sunscreen formulations.[6]

-

Anti-Inflammatory and Analgesic Properties: As a salicylate, it is expected to possess anti-inflammatory and analgesic properties, similar to methyl salicylate.[3][6] This makes it a candidate for inclusion in topical formulations designed to relieve minor muscle and joint pain. The anti-inflammatory actions likely involve the inhibition of key enzymes in the inflammatory cascade.[3]

Safety and Toxicology

This compound is classified as an irritant.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Precautionary Measures: Standard safety precautions should be followed, including wearing protective gloves and eye protection (P280) and washing hands thoroughly after handling (P264).[15] In case of skin contact, wash with plenty of water (P302+P352); for eye contact, rinse cautiously with water for several minutes (P305+P351+P338).

While generally regarded as safe for its intended use in cosmetics, it should be handled with care to avoid irritation, particularly in sensitive individuals.[6]

Conclusion

This compound is a versatile aromatic ester with a well-defined chemical profile and a range of established and potential applications. Its synthesis via Fischer esterification is a robust and scalable process, while newer, greener methods offer improved efficiency and environmental friendliness. A thorough understanding of its physicochemical properties and spectroscopic signatures is crucial for its quality control and effective formulation in the fragrance, cosmetic, and pharmaceutical industries. Continued research into its therapeutic properties may further expand its utility in topical drug development.

References

-

This compound, 607-90-9 - The Good Scents Company. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound (CAS 607-90-9): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - CAS Common Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound | C10H12O3 | CID 69092 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound H NMR - YouTube. (2015, February 22). Retrieved January 7, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-, propyl ester - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques - Science and Education Publishing. (2025, July 20). Retrieved January 7, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-, propyl ester - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - SIELC Technologies. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound, 607-90-9 - Perflavory. (n.d.). Retrieved January 7, 2026, from [Link]

-

Solved The aromatic region of 1H-NMR of this compound is | Chegg.com. (2021, December 1). Retrieved January 7, 2026, from [Link]

- CN104710314A - Preparation method of salicylate - Google Patents. (n.d.).

Sources

- 1. This compound, 607-90-9 [thegoodscentscompany.com]

- 2. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scent.vn [scent.vn]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 607-90-9 [perflavory.com]

- 8. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. sciepub.com [sciepub.com]

- 12. chegg.com [chegg.com]

- 13. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. echemi.com [echemi.com]

Propyl Salicylate: A Comprehensive Technical Guide for Scientific Professionals

This document provides an in-depth technical examination of Propyl Salicylate (CAS No: 607-90-9), tailored for researchers, chemists, and professionals in the pharmaceutical and applied sciences sectors. This guide moves beyond basic data enumeration to offer foundational insights into its synthesis, analytical characterization, physicochemical properties, and handling, grounded in established scientific principles.

Core Molecular Identification

This compound, also known as propyl 2-hydroxybenzoate, is the ester formed from the condensation of salicylic acid and n-propanol.[1] Its fundamental role in various applications stems from its specific chemical structure, which imparts a unique combination of aromatic and aliphatic characteristics.

-

Molecular Formula : C₁₀H₁₂O₃[1][2][3][4][7][8][10][11][12][13][14]

-

IUPAC Name : Propyl 2-hydroxybenzoate[7]

-

Synonyms : Salicylic acid n-propyl ester, Propyl o-hydroxybenzoate[2][3][4][6][14]

Below is a diagram representing the two-dimensional structure of the this compound molecule.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in various matrices and its suitability for specific applications. This compound is a colorless to pale yellow liquid characterized by a sweet, floral odor.[1] A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [3][5][7][10][11][12][13][14][15] |

| Density | ~1.134 g/cm³ | [4] |

| Boiling Point | 239 °C at 760 mmHg | [4] |

| Flash Point | 100.5 °C (213.0 °F) | [4][15] |

| Refractive Index | ~1.514 to 1.531 (at 20 °C) | [4][15] |

| Vapor Pressure | 0.0266 mmHg at 25 °C | [4] |

| XLogP3-AA | 3.8 | [3] |

| Solubility | Soluble in ethanol, methanol, isopropanol; moderately soluble in water.[1][3] |

Synthesis Pathway: Acid-Catalyzed Esterification

The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This involves the reaction of salicylic acid with n-propanol in the presence of a strong acid catalyst.[11]

Mechanistic Rationale

The choice of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. Its function is to protonate the carbonyl oxygen of the salicylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol. The reaction is reversible, and the formation of water as a byproduct means that reaction equilibrium can be manipulated.[11] To enhance the yield, an excess of the alcohol (n-propanol) is often used, which, according to Le Châtelier's principle, shifts the equilibrium toward the formation of the ester product.[11]

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for the synthesis and purification of this compound.

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

n-Propanol (C₃H₈O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (as a dehydrating agent, optional)[16]

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl Ether (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (1.0 eq) and an excess of n-propanol (e.g., 3-5 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.

-

Reaction Execution: Heat the mixture to reflux (approximately 95-110 °C) and maintain for 3-6 hours.[16] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like dichloromethane. Wash the organic layer sequentially with:

-

Water, to remove the bulk of n-propanol and sulfuric acid.

-

5% sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted salicylic acid (indicated by cessation of CO₂ effervescence).

-

Saturated brine solution, to reduce the solubility of organic material in the aqueous phase.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.[13]

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[16]

Synthesis and Purification Workflow Diagram

Figure 2: Workflow for the Synthesis and Purification of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are essential for quality control and research. Due to its volatility and distinct functional groups, several analytical techniques are highly effective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a premier technique for analyzing volatile and thermally stable compounds like this compound.[11] Gas chromatography separates the compound from a mixture based on its boiling point and polarity, while mass spectrometry provides structural information and definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., acetonitrile or dichloromethane).

-

Injection: Inject 1 µL of the sample into the GC inlet, typically set to a temperature of 250 °C, using a split mode to prevent column overloading.[17]

-

Chromatographic Separation: Utilize a capillary column (e.g., an Ultra-2 or equivalent) with helium as the carrier gas. A suitable temperature program would be:

-

Initial temperature: 35 °C, hold for 0.75 min.

-

Ramp at 80 °C/min to 170 °C.

-

Ramp at 1 °C/min to 172 °C.

-

Ramp at 80 °C/min to 280 °C.[17]

-

-

Mass Spectrometry: The eluent from the GC column is directed into the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a relevant mass range (e.g., m/z 40-250).

-

Data Analysis: The resulting mass spectrum for this compound will show a molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight. Key fragment ions, such as the tropylium-like ion at m/z 120 (from loss of the propoxy group and subsequent rearrangement) and a peak at m/z 92, are characteristic and used for confirmation.[7][18]

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is valuable for quantifying this compound, especially in complex, non-volatile matrices or for preparative separations.[2] Reverse-phase HPLC is a common mode used for this analysis.

A typical reverse-phase method would involve a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure good peak shape.[2] For applications requiring mass spectrometry detection (LC-MS), volatile additives like formic acid must be used instead of non-volatile ones like phosphoric acid.[2][11]

Spectroscopic Methods (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: Provides detailed information about the hydrogen environments in the molecule, confirming the presence of the propyl chain, the aromatic ring protons, and the hydroxyl proton. Studies have shown that the hydroxyl resonances for different short-chain alkyl salicylates occur at unique frequencies, aiding in their differentiation.[19][20]

-

FTIR: Infrared spectroscopy identifies the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and C-H bonds of the aromatic ring and aliphatic chain.[19][20]

Applications in Research and Development

This compound's properties make it a compound of interest in several fields:

-

Fragrance and Flavoring: Its characteristic sweet and floral scent makes it a component in the fragrance industry.[1]

-

Topical Formulations: As a salicylate ester, it possesses analgesic and anti-inflammatory properties, making it a candidate for use in topical preparations for pain relief.[1] Its transdermal penetration capabilities are an area of active research, with studies exploring how modifications to related molecules can enhance skin delivery.[21]

-

UV Filtering: The aromatic structure of this compound allows it to absorb ultraviolet radiation, giving it potential as a UV filtering agent in cosmetic and personal care products.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

GHS Hazard Classification: It is classified as an irritant.[11] The specific hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Precautionary Measures:

-

Toxicity: Detailed toxicological properties have not been thoroughly investigated. Data on ecological toxicity is largely unavailable.[22] As with all salicylates, systemic absorption of large quantities can pose risks.

References

-

This compound. (2018, February 16). SIELC Technologies. Retrieved January 7, 2026, from [Link]

-

This compound (CAS 607-90-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). LabSolutions | Lab Chemicals & Equipment. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). India Fine Chemicals. Retrieved January 7, 2026, from [Link]

-

This compound | C10H12O3 | CID 69092. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

This compound, 607-90-9. (n.d.). The Good Scents Company. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (n.d.). Science and Education Publishing. Retrieved January 7, 2026, from [Link]

-

This compound, 607-90-9. (n.d.). Perflavory. Retrieved January 7, 2026, from [Link]

-

Isothis compound | C10H12O3 | CID 11838. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques. (2025). ACS Fall 2025. Retrieved January 7, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-, propyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

- Synthesis method of salicylate. (n.d.). Google Patents.

-

CAS No : 607-90-9 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

-

New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. (2022, December 14). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

Sources

- 1. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. scent.vn [scent.vn]

- 4. This compound | 607-90-9 [chemnet.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | 607-90-9 | TCI AMERICA [tcichemicals.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 14. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]

- 15. This compound, 607-90-9 [thegoodscentscompany.com]

- 16. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Isothis compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 20. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - American Chemical Society [acs.digitellinc.com]

- 21. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05804A [pubs.rsc.org]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Propyl Salicylate

Introduction

Propyl salicylate, with the CAS number 607-90-9, is an organic ester formed from the condensation of salicylic acid and n-propanol.[1] It is a significant compound within the family of salicylate esters, which are known for their applications in fragrances, flavorings, and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, chemical reactivity, and established analytical methodologies.

Physicochemical Properties

The utility of this compound in various applications is fundamentally dictated by its physical and chemical characteristics. These properties influence its behavior in different matrices, its sensory attributes, and its biological activity.

General and Physical Properties

This compound is typically a colorless to pale yellow liquid or a white to pale yellow solid, exhibiting a characteristic sweet, floral, and fruity odor.[4][5] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [6][7] |

| Molecular Weight | 180.20 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid or white to pale yellow solid | [4][9] |

| Odor | Sweet, floral, green, herbal, fruity | [5][6] |

| Boiling Point | 239-240 °C at 760 mmHg | [4][7] |

| 246 °C | [10] | |

| 120.6-121.0 °C at 11.5 Torr | [11] | |

| Melting Point | 96-97 °C | [4][11] |

| Density | 1.09700 to 1.10100 g/cm³ at 20 °C | [4] |

| 1.134 g/cm³ | [7] | |

| Refractive Index | 1.51400 to 1.51700 at 20 °C | [4] |

| 1.531 | [7] | |

| Vapor Pressure | 0.027000 mmHg at 25 °C (estimated) | [4] |

| 0.0266 mmHg at 25 °C | [7] | |

| Flash Point | 100.5 °C (213.0 °F) TCC | [4][7] |

| logP (o/w) | 3.8 | [4] |

Solubility

This compound is sparingly soluble in water.[4] However, it demonstrates good solubility in various organic solvents, which is a critical factor for its formulation in cosmetic and fragrance preparations.[2][6]

| Solvent | Solubility (g/L) at 25 °C | Source(s) |

| Water | 118.8 mg/L (estimated) | [4] |

| Ethanol | 1437.75 | [6] |

| Methanol | 1663.73 | [6] |

| Isopropanol | 1160.08 | [6] |

Spectroscopic Profile

The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques. The following sections detail the characteristic spectral features of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include a broad band for the hydroxyl (-OH) group, a strong absorption for the ester carbonyl (C=O) group, and bands associated with the aromatic ring. The NIST Chemistry WebBook provides reference spectra for this compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR are powerful tools for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the propyl chain. The aromatic protons typically appear as a complex multiplet pattern in the range of 6.5-8.0 ppm.[13] The phenolic hydroxyl proton gives a signal that can be shifted depending on the solvent and concentration, often appearing further downfield.[13] The protons on the propyl group exhibit characteristic splitting patterns and chemical shifts corresponding to their positions relative to the ester oxygen.[13][14]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 180.[8] Common fragments correspond to the loss of the propoxy group and other characteristic cleavages of the ester and aromatic ring.[8]

Chemical Properties and Reactivity

Synthesis

The primary method for synthesizing this compound is through the esterification of salicylic acid with propanol.[15] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[15]

Reaction: Salicylic Acid + Propanol ⇌ this compound + Water

To drive the equilibrium towards the product side, water is often removed as it is formed. Alternative and more environmentally friendly methods, such as microwave-assisted organic synthesis (MAOS), have also been developed to improve reaction efficiency and yield.[15] Transesterification, the reaction of another salicylate ester (like methyl salicylate) with propanol, is also a viable synthetic route.[15][16]

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield salicylic acid and propanol. The rate of hydrolysis is dependent on pH and temperature.

Stability

This compound is generally stable under normal conditions. However, prolonged exposure to strong acids, bases, or high temperatures can lead to degradation. Its shelf life is reported to be around 1460 days under appropriate storage conditions.[10]

Safety and Toxicology

This compound is classified as an irritant, causing skin and eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17] The GHS hazard statements for this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). While it shares toxic mechanisms with other salicylates, the longer alkyl chain in this compound may influence its rate of cellular uptake and potentially reduce its acute toxicity compared to methyl salicylate.[15]

Applications

The pleasant aroma of this compound makes it a valuable ingredient in the fragrance industry, where it is used in various cosmetic and personal care products.[2][4] It is also being explored for its potential as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.[2] Furthermore, like other salicylates, it possesses anti-inflammatory and analgesic properties, suggesting its potential use in topical formulations.[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Salicylic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Toluene

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add salicylic acid and an excess of n-propanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask, which will serve as an azeotropic agent to remove water.

-

Assemble the Dean-Stark apparatus and condenser with the reaction flask.

-

Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene and excess propanol) under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polar column).

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the column.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

-

As each component elutes from the column, it enters the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

The resulting mass spectrum provides a fragmentation pattern that is characteristic of the compound, allowing for its identification by comparison with a spectral library (e.g., NIST).[8]

Conclusion

This compound is a versatile aromatic ester with well-defined physical and chemical properties that underpin its use in various industrial and research settings. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity is crucial for its effective application and for the development of new products and formulations. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this compound, ensuring its quality and purity for scientific and commercial purposes.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 607-90-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothis compound. Retrieved from [Link]

-

YouTube. (2015, February 22). This compound H NMR. Retrieved from [Link]

- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

- European Patent Office. (2006). Process for producing salicylic esters. EP 1652834 A1.

Sources

- 1. Isothis compound - Wikipedia [en.wikipedia.org]

- 2. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]

- 3. sciepub.com [sciepub.com]

- 4. This compound, 607-90-9 [thegoodscentscompany.com]

- 5. This compound [flavscents.com]

- 6. scent.vn [scent.vn]

- 7. This compound | 607-90-9 [chemnet.com]

- 8. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. labsolu.ca [labsolu.ca]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. SALICYLIC ACID N-PROPYL ESTER(607-90-9) 1H NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. data.epo.org [data.epo.org]

- 17. echemi.com [echemi.com]

The Solubility Profile of Propyl Salicylate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Abstract

Propyl salicylate (C₁₀H₁₂O₃), the ester of salicylic acid and n-propanol, is a compound of significant interest in the pharmaceutical, cosmetic, and fragrance industries. Its efficacy and formulation versatility are intrinsically linked to its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, designed for researchers, scientists, and drug development professionals. This guide delineates the theoretical underpinnings of this compound's solubility, presents a curated dataset of its solubility in a wide range of organic solvents, and provides a detailed, field-proven experimental protocol for its determination. By integrating fundamental principles with practical methodologies, this document serves as an essential resource for the rational selection of solvents and the optimization of formulation strategies involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound, a colorless to pale yellow liquid, is valued for its characteristic sweet, floral fragrance and its therapeutic properties, which include anti-inflammatory and analgesic effects.[1] The formulation of products containing this compound, whether for topical drug delivery, fragrance compositions, or as a UV filter in cosmetics, necessitates a thorough understanding of its solubility.[1] Solubility dictates the maximum concentration of a substance that can be dissolved in a given solvent at a specific temperature, a critical parameter that influences bioavailability, product stability, and manufacturing processes.[2] A comprehensive knowledge of this compound's solubility in various organic solvents empowers scientists to:

-

Optimize Formulations: Select appropriate solvent systems to achieve desired concentrations and ensure product homogeneity.

-

Enhance Bioavailability: For pharmaceutical applications, ensuring the active ingredient is in a dissolved state is often crucial for its absorption and efficacy.

-

Control Crystallization: In manufacturing and purification processes, understanding solubility is key to controlling the crystallization of the compound.[3]

-

Predict Product Stability: Incompatibility between the solute and solvent can lead to precipitation and affect the shelf-life of a product.

This guide provides a multi-faceted exploration of this compound's solubility, combining theoretical principles, extensive empirical data, and practical experimental guidance.

Theoretical Framework: Understanding the Molecular Interactions Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its molecular structure dictates its solubility behavior.

This compound possesses both polar and non-polar characteristics. The key functional groups influencing its solubility are:

-

The Aromatic Ring: The benzene ring is non-polar and contributes to van der Waals interactions.

-

The Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

-

The Hydroxyl Group (-OH): This phenolic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor.

-

The Propyl Chain (-CH₂CH₂CH₃): This alkyl chain is non-polar and contributes to hydrophobic interactions.

The interplay of these groups determines how this compound interacts with different types of organic solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl and ester groups of this compound, leading to high solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents have dipole moments and can interact with the polar ester and hydroxyl groups through dipole-dipole interactions. They can also act as hydrogen bond acceptors.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact with the non-polar aromatic ring and propyl chain of this compound through weaker van der Waals forces, generally resulting in lower solubility.

The following diagram illustrates the key molecular interactions between this compound and different types of organic solvents.

Caption: Molecular interactions governing this compound solubility.

Thermodynamic Considerations and Predictive Models

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The change in Gibbs free energy (ΔG) during dissolution determines the spontaneity of the process. For dissolution to occur, ΔG must be negative.

Several thermodynamic models can be used to predict or correlate the solubility of compounds like this compound.

-

Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding).[5][6] The closer the HSP values of the solute and solvent, the higher the expected solubility.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7][8][9] It calculates the chemical potential of a solute in a solvent based on the molecular surface polarities.

These models can be valuable tools for solvent screening in the early stages of formulation development.

Quantitative Solubility Data of this compound

The following table summarizes the experimentally determined solubility of this compound in a wide range of organic solvents at 25°C. This data provides a practical reference for formulators.

| Solvent Category | Solvent | Solubility (g/L) at 25°C[10] |

| Alcohols | Methanol | 1663.73 |

| Ethanol | 1437.75 | |

| n-Propanol | 1134.71 | |

| Isopropanol | 1160.08 | |

| n-Butanol | 1153.09 | |

| Isobutanol | 856.25 | |

| sec-Butanol | 1059.07 | |

| n-Pentanol | 593.59 | |

| Isopentanol | 769.04 | |

| n-Hexanol | 476.64 | |

| n-Octanol | 201.73 | |

| Ketones | Acetone | 1654.55 |

| 2-Butanone (MEK) | 1115.18 | |

| Cyclohexanone | 1328.27 | |

| Esters | Methyl Acetate | 764.5 |

| Ethyl Acetate | 703.89 | |

| n-Propyl Acetate | 392.01 | |

| Isopropyl Acetate | 361.41 | |

| n-Butyl Acetate | 496.03 | |

| Ethyl Formate | 543.93 | |

| Ethers | Tetrahydrofuran (THF) | 1856.65 |

| 1,4-Dioxane | 1186.34 | |

| Amides | N,N-Dimethylformamide (DMF) | 4092.45 |

| N,N-Dimethylacetamide (DMAc) | 1818.98 | |

| N-Methyl-2-pyrrolidone (NMP) | 1766.0 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 2684.66 |

| Nitriles | Acetonitrile | 791.22 |

| Halogenated | Dichloromethane | 1186.63 |

| Chloroform | 1178.47 | |

| 1,2-Dichloroethane | 1234.05 | |

| Aromatics | Toluene | 298.04 |

| Alkanes | n-Hexane | 24.84 |

| n-Heptane | 12.02 | |

| Cyclohexane | 54.82 | |

| Glycols | Ethylene Glycol | 222.93 |

| Propylene Glycol | 417.07 | |

| Acids | Acetic Acid | 872.24 |

| Aqueous | Water | 0.2 |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound and is consistent with OECD Guideline 105.[11] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Flame Ionization Detector (GC-FID)[10][12]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A general rule is to add approximately 2-3 times the expected amount needed for saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[2][10] It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.[4][13]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining fine solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC-FID, to determine the concentration of this compound.[10][12]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as g/L or mg/mL, along with the temperature at which the determination was performed.

-

The following diagram provides a visual representation of the shake-flask solubility determination workflow.

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, addressing the needs of researchers and formulation scientists. The extensive quantitative data presented, coupled with a thorough explanation of the underlying molecular interactions and a practical, step-by-step experimental protocol, offers a robust foundation for informed decision-making in product development. By leveraging the information within this guide, professionals can more effectively navigate the challenges of formulating with this compound, leading to the creation of stable, efficacious, and high-quality products. The principles and methodologies outlined herein are not only applicable to this compound but can also serve as a valuable framework for investigating the solubility of other active pharmaceutical ingredients and cosmetic compounds.

References

-

OECD (2009), OECD GUIDELINES FOR TESTING CHEMICALS, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). [Link]

-

AxisPharm (n.d.), Equilibrium Solubility Assays Protocol. [Link]

-

Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

-

U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

FILAB (n.d.), Solubility testing in accordance with the OECD 105. [Link]

-

Rahimpour, E., et al. (2024). Solubility and thermodynamics properties of salicylic acid in binary mixtures 1-propanol and propylene glycol/ethylene glycol monomethyl ether at different temperatures. PubMed. [Link]

-

Scribd (n.d.), Thermodynamics of Salicylic Acid Solubility. [Link]

-

Scribd (n.d.), EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd (n.d.), Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

OECD (2012), OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Section 2, Test No. 211: Daphnia magna Reproduction Test. [Link]

-

Scribd (n.d.), Shake Flask Method. [Link]

-

National Center for Biotechnology Information (2024). Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K. PubMed Central. [Link]

-

OECD (1995), OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Section 1, Test No. 105: Water Solubility. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

exaly (n.d.), Salicylic Acid Solubility and Thermodynamic Dissociation Constant Temperatures in Water: Variable Ionic Strength Titrimetric Ana. [Link]

-

ResearchGate (2025), Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. [Link]

-

Wikipedia (n.d.), OECD Guidelines for the Testing of Chemicals. [Link]

-

National Center for Biotechnology Information (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. [Link]

-

PubMed (n.d.), Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link]

-

Zenodo (n.d.), Prediction of Solubility with COSMO-RS. [Link]

-

National Center for Biotechnology Information (n.d.). Investigation of COSMO-SAC model for solubility and cocrystal formation of pharmaceutical compounds. PubMed Central. [Link]

-

Hansen Solubility Parameters (n.d.). Hansen Solubility Parameters. [Link]

-

Software for Chemistry & Materials (n.d.), COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

SciSpace (n.d.), Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. [Link]

-

Accu Dyne Test (n.d.), Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Mendeley Data (2022), List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Stenutz (n.d.), Hansen solubility parameters. [Link]

-

National Center for Biotechnology Information (n.d.). Interactions of Sodium Salicylate with β-Cyclodextrin and an Anionic Resorcin[14]arene: Mutual Diffusion Coefficients and Computational Study. PubMed Central. [Link]

-

ResearchGate (2025), Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven. [Link]

-

Prof Steven Abbott (n.d.), Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. [Link]

-

Semantic Scholar (n.d.), Investigating the role of solvent-solute interaction in crystal nucleation of salicylic acid from organic solvents. [Link]

-

Science and Education Publishing (n.d.), Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. scm.com [scm.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. filab.fr [filab.fr]

- 12. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Propyl Salicylate in the Plant Kingdom: A Technical Guide to Its Putative Natural Occurrence and the Broader Context of Plant Salicylates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylates are a class of phenolic compounds that play crucial roles in plant physiology, including growth, development, and defense against pathogens. While methyl salicylate is a well-documented and widespread natural product, the occurrence of its longer-chain counterpart, propyl salicylate, is not well-established and appears to be exceptionally rare. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of this compound in plants. It delves into the established biosynthetic pathways of salicylic acid and its common esters, offering a framework for understanding the potential for this compound formation. Furthermore, this guide presents detailed methodologies for the extraction, isolation, and analytical characterization of salicylates from plant matrices, equipping researchers with the tools to investigate the presence of this and other related compounds.

Introduction to Plant Salicylates

Salicylates are simple phenolics widely distributed throughout the plant kingdom, with prominent examples found in the families Salicaceae (willows and poplars) and Ericaceae (wintergreen).[1][2] Salicylic acid, the parent compound, is a critical phytohormone involved in signaling pathways that mediate plant defense against pathogens, a phenomenon known as systemic acquired resistance (SAR).[3][4] In this signaling cascade, salicylic acid can be converted to its volatile ester, methyl salicylate, which can act as an airborne signal to neighboring plants, priming their immune responses.[1]

While the roles and occurrences of salicylic acid and methyl salicylate are extensively studied, the natural presence of other alkyl salicylates, such as this compound, is less clear. The primary focus of this guide is to explore the evidence for the natural occurrence of this compound in plants, a topic of interest for researchers exploring novel bioactive compounds. It is important to note at the outset that, in contrast to the abundance of methyl salicylate, direct evidence for the natural occurrence of this compound is sparse, with some sources suggesting it is not found in nature at all.[5][6] However, at least one database reports its presence in Solanum lycopersicum (tomato).[7] This guide will therefore address this ambiguity by providing a thorough review of the broader field of plant salicylates, which is essential for any investigation into the presence of this compound.

The Landscape of Naturally Occurring Salicylates

The most well-characterized naturally occurring salicylate ester is methyl salicylate. It is the primary component of wintergreen oil, extracted from Gaultheria procumbens.[8][9] Many species within the Gaultheria, Salix, and Betula genera are known to produce significant quantities of salicylates, often in glycosylated forms.[10][11][12]

Key Salicylate-Producing Plant Genera

-

Gaultheria : Species such as G. procumbens (American wintergreen) are renowned for their high content of methyl salicylate, which is stored predominantly as its glycoside, gaultherin.[9][10][13]

-

Salix : The bark of various willow species is a traditional source of salicylates, primarily in the form of the glycoside salicin, which is metabolized to salicylic acid in the body.[2][14][15][16]

-

Populus : Poplar species, belonging to the same family as willows (Salicaceae), also contain salicylates.[2]

-

Betula : Several birch species are known to produce methyl salicylate.[12]

Common Forms of Salicylates in Plants

In addition to the free forms of salicylic acid and methyl salicylate, plants store these compounds as glycosides. This glycosylation increases their water solubility and stability, and can prevent toxicity to the plant itself. Gaultherin, the primeveroside of methyl salicylate, is a prominent example.[9]

Biosynthesis of Salicylates in Plants

Understanding the biosynthesis of known salicylates provides a framework for hypothesizing how this compound might be produced, even if rarely. The biosynthesis of salicylate esters begins with the formation of salicylic acid.

Biosynthesis of Salicylic Acid

Plants primarily synthesize salicylic acid via two distinct pathways originating from the primary metabolite chorismate, which is derived from the shikimate pathway.[3][17][18]

-

The Isochorismate (ICS) Pathway: This is considered the major pathway for salicylic acid production in most plants studied, particularly in response to pathogens.[17][18] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). The subsequent steps to salicylic acid are still being fully elucidated but involve other enzymes like PBS3 and EPS1.[17]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the conversion of phenylalanine to cinnamate, which undergoes a series of reactions to yield salicylic acid.[17][18][19]

Figure 1: The two primary biosynthetic pathways of salicylic acid in plants, originating from chorismate.

Formation of Salicylate Esters

Once salicylic acid is synthesized, it can be esterified to form alkyl salicylates. The formation of methyl salicylate is catalyzed by the enzyme salicylic acid methyltransferase (SAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12]

The Enigma of this compound's Natural Occurrence

As previously mentioned, the natural occurrence of this compound is not well-documented. The report of its presence in Solanum lycopersicum in the PubChem database is an outlier.[7] Most of the available literature either does not mention this compound in plant surveys or explicitly states it is not found in nature.[5][6]

For this compound to be synthesized in a plant, an enzymatic reaction analogous to the formation of methyl salicylate would be required. This would involve the esterification of salicylic acid with propanol. Hypothetically, an enzyme with promiscuous activity, perhaps a variant of SAMT or another acyltransferase, could catalyze this reaction. However, the presence and availability of propanol as a substrate in plant cells for this purpose is not established.

Further research is needed to verify the presence of this compound in Solanum lycopersicum and to screen other plant species for its existence. Such research would require highly sensitive and specific analytical techniques.

Methodologies for the Study of Plant Salicylates

Investigating the presence of this compound or other novel salicylates in plants necessitates robust protocols for extraction and analysis.

Extraction and Isolation of Salicylates from Plant Material

The following is a generalized protocol for the extraction of salicylates from plant tissue. This protocol is based on methods developed for salicylic acid and methyl salicylate and can be adapted for the search for this compound.[20][21]

Protocol: Solvent Extraction of Salicylates

-

Sample Preparation: Harvest fresh plant material (e.g., leaves, bark). For quantitative analysis, it is crucial to flash-freeze the tissue in liquid nitrogen immediately after harvesting to halt metabolic processes. The frozen tissue should then be lyophilized (freeze-dried) to remove water and then ground into a fine powder.

-

Extraction: a. Weigh approximately 100-500 mg of the dried, powdered plant material into a centrifuge tube. b. Add a suitable organic solvent. A common choice is a mixture of methanol and water, or ethyl acetate. For a targeted search for this compound, using a less polar solvent might be advantageous. c. To prevent the loss of volatile salicylates during solvent evaporation, especially salicylic acid, the pH of the extraction solvent can be adjusted to be basic (e.g., by adding 0.2 M sodium hydroxide), which will keep salicylic acid in its non-volatile salt form.[21] d. Vortex the mixture thoroughly and then sonicate for 15-30 minutes to ensure complete extraction. e. Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material. f. Carefully collect the supernatant.

-

Purification (Optional but Recommended): a. The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 SPE cartridge is often suitable for this purpose. b. Condition the SPE cartridge with methanol followed by water. c. Load the extract onto the cartridge. d. Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities. e. Elute the salicylates with a suitable solvent, such as methanol or acetonitrile.

-

Concentration: a. Evaporate the solvent from the purified eluate under a gentle stream of nitrogen. To prevent the loss of volatile salicylates during this step, a small amount of the HPLC mobile phase can be added.[21] b. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS analysis).

Figure 2: A generalized workflow for the extraction and preparation of salicylate-containing samples from plant material for analytical characterization.

Analytical Methods for Identification and Quantification

Modern analytical techniques are essential for the unambiguous identification and precise quantification of salicylates in complex plant extracts.

Table 1: Comparison of Analytical Techniques for Salicylate Analysis

| Technique | Principle | Advantages | Disadvantages | References |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer then fragments the compounds and detects the fragments, providing a unique fingerprint for identification. | High sensitivity and resolution for volatile compounds like this compound. Provides structural information for unambiguous identification. | Requires derivatization for non-volatile compounds like salicylic acid. High temperatures can cause degradation of thermally labile compounds. | [22][23][24] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The mass spectrometer provides mass-to-charge ratio information for identification and quantification. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and specificity, especially with tandem MS (MS/MS). | Can be affected by matrix effects from the complex plant extract. | [10][25][26] |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules based on the interaction of their atomic nuclei with a magnetic field. | Provides unambiguous structural elucidation. Can be used for quantification (qNMR). | Relatively low sensitivity compared to MS-based methods. Requires highly purified samples for clear spectra. | [22][23] |

For the specific task of identifying and quantifying this compound in a plant extract, a GC-MS method would be highly effective due to the volatility of this compound. An LC-MS/MS method would also be excellent, offering high sensitivity and the ability to simultaneously analyze for salicylic acid and its various glycosides and esters.

Conclusion

The natural occurrence of this compound in plants remains an open question with very limited supporting evidence to date. While the plant kingdom is rich in other salicylates, particularly methyl salicylate and its glycosides, this compound appears to be either absent or present at levels below the detection limits of most previous studies. The single report of its presence in Solanum lycopersicum warrants further investigation using modern, high-sensitivity analytical techniques.

This guide provides researchers with the necessary background on salicylate biosynthesis and detailed methodologies for the extraction and analysis of these compounds. By applying these techniques, it will be possible to conduct targeted searches for this compound in S. lycopersicum and other plant species, thereby providing a definitive answer to the question of its natural occurrence. Such research could potentially uncover novel bioactive compounds and new enzymatic pathways in plant secondary metabolism.

References

-

The Friesner Herbarium. Gaultheria procumbens Wintergreen. Available from: [Link]

-

Michalak, M. (2019). Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo. National Institutes of Health. Available from: [Link]

-

Michel, P., et al. (2022). Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets. MDPI. Available from: [Link]

-

Liu, W., et al. (2018). Gaultheria: Phytochemical and Pharmacological Characteristics. MDPI. Available from: [Link]

-

ResearchGate. The Determination of Salicylates in Gaultheria procumbens for Use as a Natural Aspirin Alternative | Request PDF. Available from: [Link]

-

Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Available from: [Link]

-

National Institutes of Health. This compound | C10H12O3 | CID 69092 - PubChem. Available from: [Link]

-

Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Available from: [Link]

-

The Good Scents Company. This compound, 607-90-9. Available from: [Link]

-

Perflavory. This compound, 607-90-9. Available from: [Link]

-

ResearchGate. Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells | Request PDF. Available from: [Link]

-

The Naturopathic Herbalist. Salicylates. Available from: [Link]

-

Naturopathic Doctor News and Review. Salicylates in Salix, Populus and Betula. Available from: [Link]

- Warrier, R. R., Paul, M., & Vineetha, M. V. (2013). Estimation of salicylic acid in Eucalyptus leaves using spectrophotometric methods. Genetics and Plant Physiology, 3(1–2), 90–97.

-